3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiazolidinone moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common approach is the condensation of appropriate pyrimidine derivatives with thiazolidinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as ultrasonic-assisted synthesis and microwave irradiation have been explored to enhance reaction rates and yields . These methods are particularly useful in reducing the environmental impact and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include various substituted pyrimidines, thiazolidines, and sulfoxides, which can be further utilized in different chemical and biological studies .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to the disruption of critical biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Thiazolidinone derivatives: Exhibits antimicrobial and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine: Used in the development of kinase inhibitors for cancer therapy.
Uniqueness
3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of a thiazolidinone moiety with a pyrido[1,2-a]pyrimidine core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H19N3O3S2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5Z)-5-[(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O3S2/c1-13(2)25-21(27)17(30-22(25)29)12-16-19(28-15-9-5-4-6-10-15)23-18-14(3)8-7-11-24(18)20(16)26/h4-13H,1-3H3/b17-12- |
InChI Key |
SPZLIGOHWNFGIP-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4 |
Origin of Product |
United States |
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